
Acetic acid, trichloro, 1,1-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trichloro, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 and a molecular weight of 233.52 g/mol . This compound is a derivative of acetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms, and the esterification involves a 1,1-dimethylpropyl group. It is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of acetic acid, trichloro, 1,1-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,1-dimethylpropanol. The reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:
Trichloroacetic acid+1,1-dimethylpropanolH2SO4Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2O
Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity. These methods often include distillation and purification steps to isolate the desired ester.
Analyse Des Réactions Chimiques
Acetic acid, trichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to trichloroacetic acid and 1,1-dimethylpropanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Acetic acid, trichloro, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound can be used in biochemical assays and studies involving ester hydrolysis and enzyme activity.
Mécanisme D'action
The mechanism of action of acetic acid, trichloro, 1,1-dimethylpropyl ester primarily involves its reactivity as an ester. In biochemical contexts, esterases can hydrolyze the ester bond, releasing trichloroacetic acid and 1,1-dimethylpropanol. The trichloroacetic acid can then participate in various metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Acetic acid, trichloro, 1,1-dimethylpropyl ester can be compared with other similar compounds, such as:
Trichloroacetic acid: A strong acid used in biochemistry for protein precipitation and as a chemical peel in dermatology.
Acetic acid, dichloro, 1,1-dimethylpropyl ester: A related ester with two chlorine atoms, differing in reactivity and applications.
Acetic acid, chloro, 1,1-dimethylethyl ester: Another related ester with a single chlorine atom, used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of three chlorine atoms, making it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
90380-56-6 |
|---|---|
Formule moléculaire |
C7H11Cl3O2 |
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
2-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3 |
Clé InChI |
IOFGLFCKRVLSBV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
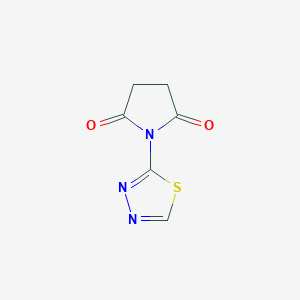
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)

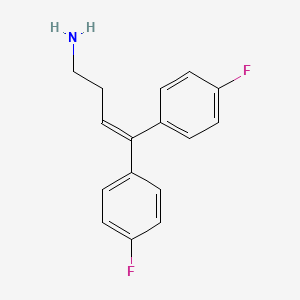
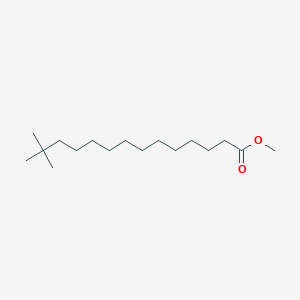
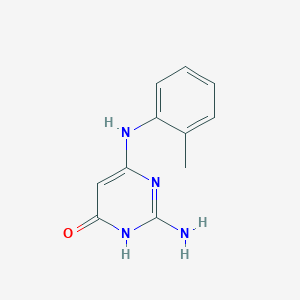
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
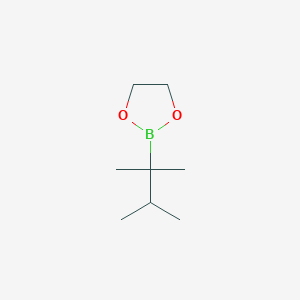
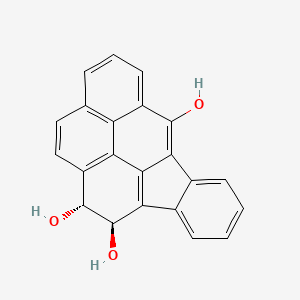
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

